Molecular Weight and Elemental Composition vs. Common Halogenated Benzylpiperidines
1-(4-Iodo-3-methyl-benzyl)-piperidine possesses a distinct molecular weight (MW = 315.19 g/mol) and elemental composition (C₁₃H₁₈IN) compared to its closest analogs. The combination of an iodine atom and an ortho-methyl group results in a +14.02 Da mass increase over the non-methylated 4-iodobenzylpiperidine (MW = 301.17 g/mol) [1], and a +114.02 Da increase over the 4-chlorobenzyl analog (MW = 209.72 g/mol) [2]. This mass difference is critical for analytical detection and for tuning physicochemical properties in structure-based design.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 315.19 |
| Comparator Or Baseline | 1-(4-Iodobenzyl)piperidine: 301.17; 1-(4-Chlorobenzyl)piperidine: 209.72; 1-(4-Fluorobenzyl)piperidine: 193.26 |
| Quantified Difference | +14.02 Da vs. 4-Iodo analog; +105.47 Da vs. 4-Chloro analog |
| Conditions | Calculated based on molecular formula |
Why This Matters
The heavier mass and specific isotopic pattern of iodine directly impact LC-MS detection limits and enable the compound to be used as a heavier surrogate in metabolic studies or as a precursor for radiolabeling.
- [1] PubChem. (n.d.). 1-(4-Iodobenzyl)piperidine (Compound Summary). CID 7537600. View Source
- [2] ChemSrc. (2024). 1-(4-Chlorobenzyl)piperidine (CAS 59507-42-5). View Source
